
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is an organic compound characterized by the presence of a phenol group substituted with a 4-ethenylcyclohexyl and a 4-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- typically involves the alkylation of phenol with 4-ethenylcyclohexyl and methyl groups. The reaction conditions often require the use of catalysts such as Lewis acids to facilitate the alkylation process. The specific details of the synthetic route can vary, but common methods include Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexyl and methyl groups can influence the compound’s overall conformation and binding affinity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4-ethyl-2-methyl-
- Phenol, 4-(4-ethylcyclohexyl)-2-methyl-
- Phenol, 4-(4-ethenylcyclohexyl)-3-methyl-
Uniqueness
Phenol, 2-(4-ethenylcyclohexyl)-4-methyl- is unique due to the specific positioning of the 4-ethenylcyclohexyl and 4-methyl groups on the phenol ring. This unique structure can result in distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
574703-29-0 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-(4-ethenylcyclohexyl)-4-methylphenol |
InChI |
InChI=1S/C15H20O/c1-3-12-5-7-13(8-6-12)14-10-11(2)4-9-15(14)16/h3-4,9-10,12-13,16H,1,5-8H2,2H3 |
Clave InChI |
ADHZWFPPNTYPEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C2CCC(CC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


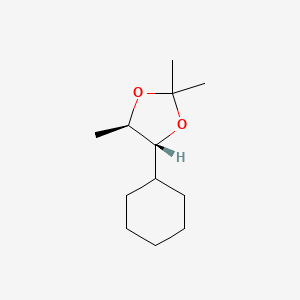
![N-Phenyl-2-[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14213259.png)
![2-Fluoro-1-[3-fluoro-4-(4-fluorophenyl)phenyl]-4-propylbenzene](/img/structure/B14213269.png)
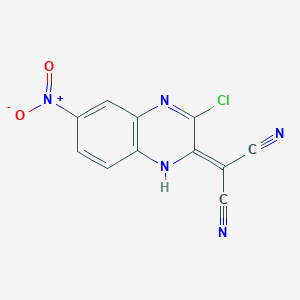
![(2S)-2-Methyl-2-[2-oxo-2-(pyridin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B14213282.png)
![2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine](/img/structure/B14213287.png)
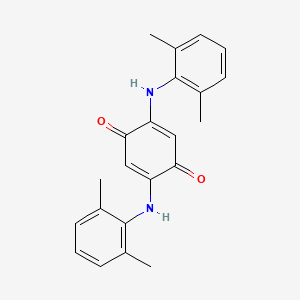
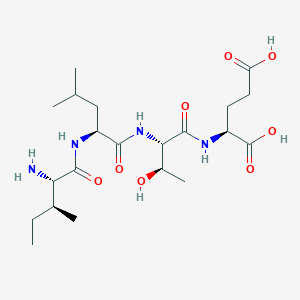
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-tryptophyl-L-leucine](/img/structure/B14213301.png)

![Pyridine, 2-[2-phenyl-1-[(tetrahydro-2-furanyl)methyl]-1H-imidazol-4-yl]-](/img/structure/B14213306.png)
![4-{5-[(2,4-Dinitrophenyl)sulfanyl]furan-3-yl}pyridine](/img/structure/B14213308.png)
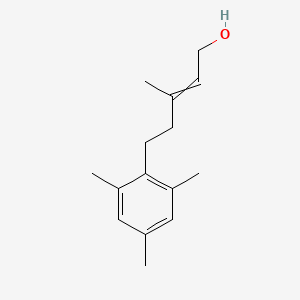
![2-Butanol, 1-[[(1R,2S)-2-(1,1-dimethylethyl)cyclohexyl]oxy]-, (2S)-](/img/structure/B14213321.png)
